
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide
Overview
Description
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a synthetic peptide substrate widely used in biochemical research. It is known for its role as a colorimetric substrate for various proteases, including chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . The compound’s structure allows it to be cleaved by these enzymes, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) .
After the peptide chain is assembled, the N-terminal is succinylated using succinic anhydride in the presence of a base like pyridine. The final step involves the attachment of the p-nitroaniline group, which is achieved through a reaction with p-nitroaniline and a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as chymotrypsin, cathepsin G, and subtilisin . The reactions are often monitored spectrophotometrically by measuring the absorbance of p-nitroaniline at 405-410 nm .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound under alkaline conditions .
Scientific Research Applications
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is extensively used in scientific research due to its role as a substrate for various proteases. Some of its applications include:
Enzyme Activity Assays: It is used to determine the activity of proteases such as chymotrypsin, cathepsin G, and neutrophil elastase.
Drug Screening: The compound is employed in high-throughput screening assays to identify potential inhibitors of proteases.
Biochemical Studies: It serves as a model substrate to study the kinetics and mechanisms of protease-catalyzed reactions.
Medical Research: This compound is used in assays to investigate the role of proteases in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide involves its cleavage by proteases at the peptide bond between the phenylalanine and p-nitroaniline residues. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically . The compound binds to the active site of the protease, where specific amino acid residues facilitate the hydrolysis of the peptide bond .
Comparison with Similar Compounds
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for colorimetric detection. Similar compounds include:
N-succinyl-ala-ala-ala-p-nitroanilide: Another peptide substrate with a similar structure but different amino acid sequence.
N-succinyl-ala-ala-pro-leu-p-nitroanilide: A variant with leucine instead of phenylalanine, used for different protease specificity.
N-succinyl-ala-ala-pro-phe-4-methylcoumarin: A fluorogenic substrate used for more sensitive detection of protease activity.
These compounds share similar applications but differ in their specificity and detection methods, highlighting the versatility of this compound in biochemical research.
Biological Activity
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (N-Suc-AAPF-pNA) is a synthetic peptide substrate widely utilized in biochemical research, particularly in the study of proteolytic enzymes. This article provides a comprehensive overview of its biological activity, mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅N₃O₉
- Molecular Weight : 335.27 g/mol
- Solubility : Soluble in n,n-dimethylformamide and distilled water.
The compound features a sequence of four amino acids: two alanines, one proline, and one phenylalanine, with an N-terminal succinyl group and a p-nitroanilide moiety at the C-terminus. This structure mimics natural substrates for serine proteases, facilitating its role as a substrate in enzymatic reactions.
N-Suc-AAPF-pNA primarily acts as a substrate for various serine proteases, including:
- Chymotrypsin
- Cathepsin G
- Subtilisin
The mechanism involves hydrolysis of the peptide bond between phenylalanine and p-nitroanilide, resulting in the release of p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This reaction allows researchers to assess protease activity based on the rate of color change due to p-nitroaniline release.
Biochemical Pathways
The compound plays a significant role in proteolysis, affecting several biochemical pathways:
- Protease Activity : It serves as a model substrate for studying enzyme kinetics and inhibition.
- Drug Screening : Utilized in high-throughput screening assays to identify potential inhibitors of proteases.
- Medical Research : Investigates the role of proteases in diseases such as cancer and inflammatory conditions.
Applications in Research
N-Suc-AAPF-pNA is extensively used in various scientific research applications:
Application | Description |
---|---|
Enzyme Activity Assays | Quantifies chymotrypsin-like enzyme activity from diverse biological sources. |
Drug Discovery | Employed to screen for protease inhibitors. |
Biochemical Studies | Serves as a model substrate to study kinetics and mechanisms of protease reactions. |
Medical Research | Used to explore protease roles in diseases like cancer and inflammation. |
Case Studies and Research Findings
- Enzyme Kinetics : A study demonstrated that N-Suc-AAPF-pNA effectively quantifies chymotrypsin activity across various biological sources, highlighting its utility in enzyme kinetics studies.
- Inhibitor Screening : Research utilizing this compound has successfully identified novel inhibitors against serine proteases involved in inflammatory responses, showcasing its importance in drug discovery .
- Clinical Relevance : Investigations into the effects of proteolytic enzymes on gluten removal have also employed N-Suc-AAPF-pNA, indicating its versatility beyond traditional enzymatic studies .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-23(17-20-7-4-3-5-8-20)28(41)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)/t18-,19-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMKWNDBAVNQZ-WJNSRDFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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